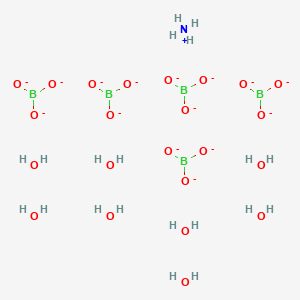
Acetamide, 2-(bis(2-methylpropyl)amino)-N-(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of amino and acetamide functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the preparation of the bis(2-methylpropyl)amine intermediate. This can be achieved through the reaction of 2-methylpropylamine with a suitable alkylating agent under controlled conditions.
Acetamide Formation: The next step involves the reaction of the bis(2-methylpropyl)amine intermediate with diphenylmethyl acetamide. This reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, converting it into the corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted acetamides and related compounds.
Scientific Research Applications
2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
N-(Diphenylmethyl)acetamide: Shares the acetamide functional group but lacks the bis(2-methylpropyl)amino moiety.
Bis(2-methylpropyl)amine: Contains the bis(2-methylpropyl)amino group but lacks the acetamide functionality.
Uniqueness: 2-(Bis(2-methylpropyl)amino)-N-(diphenylmethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
37390-19-5 |
|---|---|
Molecular Formula |
C23H32N2O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-benzhydryl-2-[bis(2-methylpropyl)amino]acetamide |
InChI |
InChI=1S/C23H32N2O/c1-18(2)15-25(16-19(3)4)17-22(26)24-23(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,23H,15-17H2,1-4H3,(H,24,26) |
InChI Key |
BSOGTEBUBNMAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)







![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)


